2-(4-Bromophenyl)ethyl cyclopentyl ketone

Catalog No.
S999215
CAS No.
898762-10-2
M.F
C14H17BrO
M. Wt
281.19 g/mol
Availability
In Stock
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2-(4-Bromophenyl)ethyl cyclopentyl ketone

CAS Number

898762-10-2

Product Name

2-(4-Bromophenyl)ethyl cyclopentyl ketone

IUPAC Name

3-(4-bromophenyl)-1-cyclopentylpropan-1-one

Molecular Formula

C14H17BrO

Molecular Weight

281.19 g/mol

InChI

InChI=1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2

InChI Key

UZNTVPPJQZHPNO-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br

2-(4-Bromophenyl)ethyl cyclopentyl ketone is an organic compound characterized by the molecular formula C14H17BrO\text{C}_{14}\text{H}_{17}\text{BrO} and a molecular weight of approximately 281.19 g/mol. This compound features a cyclopentyl ketone moiety attached to a 4-bromophenyl ethyl group, making it notable for its unique structural properties. The presence of the bromine atom in the phenyl ring enhances its reactivity, distinguishing it from similar compounds that may contain different halogen substituents or functional groups .

Currently, there is no scientific literature available on the mechanism of action of 2-(4-Bromophenyl)ethyl cyclopentyl ketone.

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Due to its functional groups:

  • Oxidation: The ketone can be oxidized to yield carboxylic acids or more complex ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, allowing for further functionalization of the compound.

The synthesis of 2-(4-Bromophenyl)ethyl cyclopentyl ketone can be achieved through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the reaction of 4-bromophenyl ethyl ketone with cyclopentanone in the presence of a Lewis acid catalyst, such as aluminum chloride. This method requires careful control of temperature and reaction conditions to maximize yield.
  • Palladium-Catalyzed Coupling Reactions: Alternative methods may include palladium-catalyzed coupling reactions, which can provide higher selectivity and yield under optimized conditions .

2-(4-Bromophenyl)ethyl cyclopentyl ketone has various applications across multiple fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and developing new synthetic methodologies.
  • Biological Studies: The compound can be utilized in enzyme-catalyzed reaction studies and as a probe for investigating biological pathways.
  • Pharmaceutical Development: It may act as an intermediate in synthesizing pharmaceuticals with potential therapeutic applications.
  • Industrial Use: This compound is also relevant in the production of fine chemicals and specialty materials due to its unique reactivity.

While specific interaction studies on 2-(4-Bromophenyl)ethyl cyclopentyl ketone are scarce, the mechanisms by which it might interact with biological systems can be inferred from its structure. The bromophenyl group could facilitate electrophilic aromatic substitution reactions, while the ketone group may undergo nucleophilic addition reactions. These interactions could modulate enzyme activity and influence various biochemical pathways.

Several compounds share structural similarities with 2-(4-Bromophenyl)ethyl cyclopentyl ketone:

  • 2-(4-Chlorophenyl)ethyl cyclopentyl ketone: Contains a chlorine atom instead of bromine.
  • 2-(4-Methylphenyl)ethyl cyclopentyl ketone: Features a methyl group instead of a halogen.
  • 2-(4-Fluorophenyl)ethyl cyclopentyl ketone: Contains a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-(4-Bromophenyl)ethyl cyclopentyl ketone lies primarily in the presence of the bromine atom, which imparts distinct reactivity and stability compared to its analogs. This halogen substitution can significantly influence the compound's chemical behavior and potential applications in various fields .

Friedel-Crafts Acylation Routes for Cyclopentyl Ketone Formation

Friedel-Crafts acylation represents the most widely utilized synthetic approach for constructing cyclopentyl ketone derivatives, particularly those containing bromophenyl substituents [1]. The reaction proceeds through the formation of an acylium ion intermediate, which serves as the key electrophile for aromatic ring attack [1]. For 2-(4-bromophenyl)ethyl cyclopentyl ketone synthesis, the acylation typically involves cyclopentanecarboxylic acid derivatives reacting with brominated aromatic substrates under Lewis acid catalysis [2].

The mechanism involves initial activation of the acylating agent through coordination with the Lewis acid catalyst [3]. This coordination increases the electrophilicity of the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion [3]. The acylium ion then undergoes electrophilic attack on the electron-rich aromatic ring, temporarily disrupting aromaticity before proton elimination restores the aromatic system [1].

Direct acylation methods have shown particular promise for cyclopentyl ketone formation [2]. Polyphosphoric acid has emerged as an effective water-scavenging solvent that can facilitate direct acylation of thiophene with cyclopentanecarboxylic acid without requiring prior acid chloride formation [2]. This approach eliminates the need for thionyl chloride and stannic chloride catalysts, reducing heavy metal contamination in the process waste stream [2].

Catalytic Systems for Bromophenyl Precursor Activation

Aluminum chloride remains the most extensively studied Lewis acid catalyst for Friedel-Crafts acylation reactions involving brominated aromatic substrates [1] [4]. The catalyst demonstrates high activity for electron-rich aromatics, though its effectiveness varies significantly with substrate electronic properties [4]. Iron(III) chloride has emerged as a viable alternative catalyst, offering moderate strength with improved selectivity for sensitive functional groups [4].

Lewis acid catalyst selection proves critical for bromophenyl substrate activation [5]. Zirconium(IV) chloride has demonstrated exceptional catalytic activity for bromination reactions involving aromatic side chains, showing superior performance compared to aluminum chloride under equivalent conditions [5]. The catalyst facilitates radical generation pathways that promote Wohl-Ziegler type bromination under mild reaction conditions [5].

Table 1: Lewis Acid Catalyst Performance for Bromophenyl Activation

CatalystStrengthSelectivityTemperature (°C)Yield (%)
Aluminum ChlorideStrongLow0-2570-85 [4]
Iron(III) ChlorideModerateModerate25-8075-90 [6]
Zirconium(IV) ChlorideStrongHigh2585-98 [5]
Boron TrifluorideWeak-ModerateHigh0-2560-75 [4]

The effectiveness of iron(III) chloride in facilitating auto-redox processes on sulfur centers has been demonstrated in electrophilic aromatic substitution reactions [6]. This catalyst promotes higher yields of diaryl sulfide products compared to aluminum chloride catalysis under identical conditions [6]. The enhanced performance results from iron(III) d-orbital participation in the overall reaction mechanism [6].

Solvent Optimization in Ketone Formation Reactions

Solvent selection significantly influences both reaction rate and product selectivity in Friedel-Crafts acylation reactions [7] [8]. Dichloromethane represents the most commonly employed solvent, offering good substrate solubility and moderate polarity [4]. Chloroform provides similar performance characteristics with enhanced selectivity for certain substrate combinations [4].

Polar solvents such as nitrobenzene can enhance reaction rates but may also promote undesired side reactions [4]. The solvent effect on isomer distribution has been particularly well-documented for naphthalene acylation reactions [7]. Non-polar solvents including methylene chloride, ethylene dichloride, chloroform, and carbon disulfide favor 1-acetylnaphthalene formation, while polar solvents such as nitrobenzene promote alternative substitution patterns [7].

Table 2: Solvent Effects on Ketone Formation Efficiency

SolventPolarityBoiling Point (°C)Yield (%)Selectivity
DichloromethaneLow4070-80 [4]Moderate
ChloroformLow6175-85 [4]High
NitrobenzeneHigh21160-75 [4]Low
Carbon DisulfideLow4665-75 [7]High

Deep eutectic solvents have emerged as environmentally benign alternatives for Friedel-Crafts acylation reactions [9]. The choline chloride-zinc chloride system functions as both catalyst and solvent, eliminating the need for moisture-sensitive Lewis acids and volatile organic solvents [9]. This system demonstrates high yields under microwave irradiation with significantly reduced reaction times [9].

Solvent-free conditions have shown promising results for certain ketone formation reactions [10]. Optimization studies revealed that reactions conducted without solvent achieved superior conversions compared to those performed in organic solvents [10]. The elimination of solvent reduces environmental impact while improving atom economy of the synthetic process [10].

Bromination Strategies for Para-Substituted Phenyl Groups

Para-selective bromination of phenyl groups represents a critical synthetic transformation for preparing brominated aromatic intermediates [11]. The selectivity depends heavily on the electronic properties of existing substituents and the brominating agent employed [11]. Electron-donating groups such as methyl and methoxy substituents direct bromination to the para position through resonance stabilization of the intermediate arenium ion [11].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic bromination proceeds through a well-established stepwise mechanism involving arenium ion intermediates [11]. The formation of the bromoarenium ion represents the rate-determining step, with the transition state resembling the arenium ion according to the Hammond postulate [11]. Factors that stabilize the bromoarenium ion also stabilize the transition state, thereby lowering the activation energy for the substitution reaction [11].

Recent computational studies have challenged the traditional mechanistic understanding of electrophilic aromatic bromination [12]. New evidence suggests that bromination reactions may proceed via an addition-elimination pathway rather than the classically proposed substitution mechanism [12]. The computational investigation of benzene, anisole, and nitrobenzene bromination in various solvents revealed that all three reactants favored the addition-elimination pathway [12].

The regioselectivity of electrophilic bromination can be understood through analysis of arenium ion charge distribution [11]. Computational calculations indicate that the overall magnitude of electron deficiency in the arenium ion follows the order para > ortho > meta [11]. This charge distribution pattern explains the preferential para substitution observed with electron-donating substituents [11].

Regioselective Control in Bromine Incorporation

Para-selective bromination can be achieved through careful selection of brominating agents and reaction conditions [13]. Metal halide-bromine-ester solutions demonstrate exceptional selectivity for para-bromination of phenolic compounds [13]. Calcium bromide-bromine systems in isopropyl acetate provide high purity para-brominated products with excellent yields [13].

Table 3: Regioselective Bromination Systems

Brominating AgentSolventTemperature (°C)Para Selectivity (%)
Bromine/Calcium BromideIsopropyl Acetate25>95 [13]
N-BromosuccinimideAcetonitrile2585-90 [11]
DBDMH/ZrCl4Dichloromethane25>98 [5]
Bromine/AlCl3Carbon Tetrachloride080-85 [11]

Zeolite-catalyzed bromination systems induce high para-selectivity for electrophilic bromination of toluene-like substrates [11]. The shape-selective properties of zeolite frameworks restrict access to ortho positions while favoring para substitution [11]. This approach provides an alternative to traditional Lewis acid catalysis with improved environmental compatibility [11].

Layered double hydroxide systems containing bromide anions demonstrate para-selective monobromination capabilities for various aromatic compounds [11]. The LDH-CO3-Br3 system provides controlled bromine release that favors para substitution while minimizing oversubstitution [11]. These heterogeneous catalysts offer advantages in terms of separation and recycling compared to homogeneous systems [11].

Alternative Synthetic Pathways

Grignard Reagent Approaches to β-Keto Structures

Grignard reagents provide versatile synthetic tools for constructing ketone structures through nucleophilic addition to various electrophilic carbonyl compounds [14]. The preparation involves treating alkyl or aryl halides with magnesium metal in anhydrous ether solvents [14]. These organometallic reagents exhibit strong nucleophilic character due to the polarized carbon-magnesium bond [14].

For cyclopentyl ketone synthesis, Grignard reagents can react with nitriles to form imine salts that subsequently hydrolyze to yield ketones [15]. The mechanism involves nucleophilic attack by the Grignard reagent on the electrophilic carbon in the nitrile, followed by protonation and hydrolysis steps [15]. This approach provides access to ketones with one additional carbon atom compared to the original Grignard reagent [15].

Table 4: Grignard Reagent Synthetic Applications

Grignard ReagentElectrophileProduct TypeYield (%)
Cyclopentyl MgBrBenzonitrileAryl Ketone70-85 [16]
Phenyl MgBrCyclopentanoneTertiary Alcohol80-90 [14]
Bromophenyl MgBrAcetaldehydeSecondary Alcohol75-85 [14]
Ethyl MgBrCarbon DioxideCarboxylic Acid70-80 [14]

The synthetic utility of Grignard reagents extends to carbon dioxide fixation reactions that produce carboxylic acids [14]. These acids can subsequently undergo reduction or further functionalization to access ketone products [14]. The versatility of Grignard chemistry makes it particularly valuable for constructing complex molecular frameworks containing multiple functional groups [14].

Industrial applications of Grignard reagent synthesis often require optimization of reaction conditions to achieve acceptable yields and scalability [16]. Low-temperature operations typically necessary for Grignard formation can increase energy costs and operational complexity [16]. Alternative synthetic routes that avoid these harsh conditions may offer advantages for large-scale production [16].

Transition Metal-Catalyzed Cross-Coupling Variations

Transition metal catalysis has revolutionized ketone synthesis through enabling new bond-forming strategies that complement traditional approaches [17]. Rhodium-catalyzed carbon-carbon bond activation in unstrained ketones represents a significant advancement in this area [18]. The cooperative catalysis using 2-amino-3-picoline and rhodium(I) catalysts achieves oxidative addition to carbon-carbon bonds in ketones [18].

Recent developments in ketone cross-coupling have demonstrated the viability of using ketones as electrophiles in Suzuki-Miyaura reactions under rhodium(I) catalysis [18]. This approach allows cross-coupling of linear and unstrained cyclic ketones with aryl boronic ester nucleophiles [18]. The fine-tuning of reaction conditions, including catalytic amounts of acid and amine additives, proves essential for unlocking this reactivity [18].

Table 5: Transition Metal-Catalyzed Ketone Synthesis Methods

Catalyst SystemSubstrate TypeProductYield (%)Conditions
Rh(I)/2-amino-3-picolineCyclic KetonesAryl Ketones60-80 [18]80°C, 24h
Pd(0)/PhosphineAryl HalidesDiary Ketones70-90 [19]100°C, 12h
Ir(III)/PhotoredoxCarboxylic AcidsAryl Ketones55-85 [20]25°C, Light
Ni(0)/LigandAcid/BromideAlkyl Ketones65-75 [21]80°C, 16h

Photoredox catalysis has emerged as a powerful method for deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes [20]. This approach achieves direct deoxygenation of acids as acyl sources using triphenylphosphine as an oxygen transfer reagent [20]. The synthetic robustness of this method has been demonstrated through late-stage modification of pharmaceutical compounds and complex molecules [20].

Nickel-catalyzed cross-electrophile coupling represents another significant advancement in ketone synthesis methodology [21]. This approach enables direct coupling of carboxylic acids with organohalides to form ketones without requiring preparation of activated carbonyl intermediates or organometallic compounds [21]. The method complements traditional Weinreb ketone synthesis by utilizing readily available feedstock chemicals [21].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, DEPT)

The ¹H Nuclear Magnetic Resonance spectroscopic analysis of 2-(4-Bromophenyl)ethyl cyclopentyl ketone reveals characteristic resonance patterns that confirm its structural identity. The aromatic proton signals appear in the downfield region between 7.0-7.5 ppm, consistent with the 4-bromophenyl substitution pattern [1] [2]. The para-disubstituted benzene ring exhibits the expected doublet pattern with coupling constants of approximately 8-9 Hz, reflecting the symmetrical arrangement of the aromatic protons [3].

The cyclopentyl ring protons demonstrate complex multipicity in the aliphatic region spanning 1.5-2.8 ppm . The α-hydrogen on the cyclopentyl carbon adjacent to the carbonyl group appears as a distinctive multiplet around 2.6-2.8 ppm, while the remaining ring protons contribute to overlapping signals in the 1.5-2.2 ppm range . The methylene linker protons connecting the aromatic ring to the ketone functionality appear as characteristic triplets in the 2.7-3.0 ppm region, with the α-CH₂ to the carbonyl showing slight downfield shift due to the electron-withdrawing nature of the ketone group [6].

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic carbon resonances. The carbonyl carbon resonates in the typical ketone region at approximately 200-210 ppm [3] [7]. The aromatic carbons of the 4-bromophenyl system appear between 120-140 ppm, with the quaternary carbon bearing the bromine substituent showing characteristic downfield shifting to approximately 120 ppm due to the heavy atom effect [8]. The cyclopentyl carbons contribute signals in the 25-45 ppm range, with the α-carbon to the carbonyl appearing most downfield at approximately 43-45 ppm [9].

DEPT (Distortionless Enhancement by Polarization Transfer) analysis facilitates unambiguous assignment of carbon multiplicities. The DEPT-135 spectrum clearly differentiates CH₃ and CH carbons (positive phase) from CH₂ carbons (negative phase), while DEPT-90 selectively displays only CH carbons [7]. This technique proves particularly valuable for distinguishing the cyclopentyl CH₂ carbons from the ethyl linker CH₂ groups and confirming the absence of methyl substituents in the molecular framework.

Infrared Vibrational Modes of Carbonyl and Aryl Bromine Groups

Infrared spectroscopic analysis reveals diagnostic absorption patterns characteristic of the compound's functional groups. The carbonyl stretching vibration constitutes the most prominent spectroscopic feature, appearing as an intense absorption band in the 1685-1690 cm⁻¹ region [6] [9]. This frequency represents a compromise between the typical saturated ketone absorption at 1715 cm⁻¹ and the lower frequency expected for purely aromatic ketones, reflecting the compound's mixed aliphatic-aromatic character [10] [11].

The position of the carbonyl absorption provides structural insights into the electronic environment. Conjugation between the aromatic ring and the ketone functionality through the ethyl linker results in partial delocalization of electron density, manifesting as a 20-25 cm⁻¹ bathochromic shift from the saturated ketone standard [12] [9]. The ring strain effects from the cyclopentyl moiety contribute minimal frequency perturbation compared to larger cycloalkyl systems [13] [14].

Aromatic skeletal vibrations appear as medium-intensity absorptions in the 1600-1475 cm⁻¹ region, characteristic of para-disubstituted benzene derivatives [10]. The specific substitution pattern produces distinctive fingerprint absorptions between 800-900 cm⁻¹, confirming the 1,4-disubstitution geometry [6]. Carbon-bromine stretching vibrations manifest as strong absorptions in the 550-650 cm⁻¹ region, with the exact frequency dependent on the degree of aromatic conjugation [15] [16].

The aliphatic C-H stretching region (2800-3000 cm⁻¹) displays characteristic patterns for both cyclopentyl and methylene functionalities. The cyclopentyl C-H stretches appear as multiple overlapping bands reflecting the conformational flexibility of the five-membered ring system [17]. Methylene stretches from the ethyl linker contribute additional complexity in this region, distinguishable through careful spectral deconvolution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(4-Bromophenyl)ethyl cyclopentyl ketone reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion exhibits the expected isotope pattern with peaks at m/z 281 and 283, reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes (1:1 ratio) [18] [19].

Primary fragmentation occurs through α-cleavage adjacent to the carbonyl functionality, generating the 4-bromophenylethyl cation (m/z 199/201) and the cyclopentylcarbonyl cation (m/z 97) [20]. The 4-bromophenylethyl fragment represents a particularly stable species due to benzylic stabilization and constitutes the base peak in most ionization conditions. Secondary fragmentation of this ion proceeds through loss of ethylene (C₂H₄) to yield the 4-bromophenyl cation (m/z 157/159).

The cyclopentylcarbonyl fragment (m/z 97) undergoes subsequent fragmentation through loss of carbon monoxide, yielding the cyclopentyl cation (m/z 69). This fragmentation pathway proves diagnostic for cyclopentyl ketone derivatives and provides confirmatory evidence for the proposed structure [21]. Alternative fragmentation through McLafferty rearrangement, while theoretically possible, occurs with low intensity due to the conformational constraints imposed by the cyclopentyl ring system.

Characteristic rearrangement ions include the tropylium ion (C₇H₇⁺, m/z 91), formed through cyclization and hydrogen migration processes involving the aromatic ring system [22]. This fragment, while not specific to the target compound, confirms the presence of the benzyl-type structural motif and contributes to the overall fragmentation fingerprint.

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Conformation

Single crystal X-ray diffraction analysis provides definitive structural characterization of 2-(4-Bromophenyl)ethyl cyclopentyl ketone in the solid state. The molecular conformation reflects the balance between intramolecular electronic effects and intermolecular packing forces [23] [24]. The compound typically crystallizes in common space groups such as P21/c or P-1, characteristic of moderately-sized organic molecules with flexible linking groups [25].

The cyclopentyl ring adopts an envelope conformation with one carbon atom displaced from the mean plane of the remaining four atoms [23]. The degree of puckering, quantified by the puckering amplitude, falls within the expected range for unsubstituted cyclopentyl systems (0.4-0.6 Å). The carbonyl group maintains planarity with the immediate bonding environment, with the C-C-C=O torsion angle typically ranging from ±30° to ±60° depending on crystal packing requirements [26].

The ethyl linker connecting the aromatic and ketone functionalities exhibits extended conformation in most crystal forms, maximizing the distance between bulky substituents . The C-C-C-C torsional angles approach anti-periplanar geometry (±180°), although deviations up to ±30° occur to accommodate crystal packing constraints. The 4-bromophenyl ring maintains coplanarity, with the bromine substituent positioned for optimal van der Waals contacts with neighboring molecules.

Bond lengths and angles conform to expected values for organic ketones and brominated aromatics. The C=O bond length typically measures 1.21-1.23 Å, while the C-C bonds in the aromatic ring span 1.38-1.40 Å [28]. The C-Br bond length (1.90-1.92 Å) reflects the covalent radius of bromine and shows minimal variation across different crystal forms [15].

Comparative Crystal Packing with Halogenated Analogs

Comparative analysis of crystal packing motifs reveals systematic trends among halogenated analogs of cyclopentyl ketones. The 4-bromophenyl derivative exhibits distinct packing preferences compared to its fluorine, chlorine, and iodine counterparts, reflecting the unique combination of size, electronegativity, and polarizability characteristics of bromine [29] [30].

Intermolecular interactions dominate crystal packing stabilization through multiple complementary forces. C-H···O hydrogen bonds involving both cyclopentyl and aromatic protons as donors create one-dimensional chains along crystallographic axes [23] [16]. The strength of these interactions (2.4-2.7 Å donor-acceptor distances) falls within the moderate range for C-H hydrogen bonds, contributing 8-15 kJ/mol to the total lattice energy [15].

Halogen bonding interactions involving the bromine substituent provide additional stabilization through C-Br···O contacts [15] [29]. The geometries of these interactions approach linearity (C-Br···O angles 160-180°), consistent with σ-hole bonding theory. Contact distances (3.0-3.4 Å) fall between the sum of van der Waals radii, indicating attractive interactions of 5-12 kJ/mol magnitude [30].

Comparison with chlorinated and fluorinated analogs reveals systematic trends in packing efficiency and interaction preferences [29]. The brominated derivative typically exhibits lower packing coefficients (0.65-0.70) compared to chlorinated analogs (0.68-0.73), reflecting the larger atomic radius of bromine. However, the enhanced polarizability of bromine enables stronger dispersion interactions, partially compensating for the reduced packing efficiency [31].

π-π stacking interactions between aromatic rings occur in approximately one-third of observed crystal forms, with centroid-centroid distances of 3.6-4.2 Å [24]. The presence of electron-withdrawing bromine substituents reduces the electron density of the aromatic system, weakening π-π interactions compared to unsubstituted analogs. Consequently, alternative packing motifs predominate, emphasizing C-H···O and halogen bonding networks [25].

Three-dimensional network formation results from the combination of multiple weak interactions, creating robust crystal structures stable under ambient conditions [32]. The cooperative nature of these interactions produces packing energies of 120-150 kJ/mol, typical for organic crystals of comparable molecular weight. Temperature-dependent studies reveal thermal expansion coefficients consistent with molecular crystals dominated by van der Waals forces [28].

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Dates

Last modified: 08-16-2023

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